5-(4-Bromophenyl)-4-ethylpyrazolidin-3-amine
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Overview
Description
5-(4-Bromophenyl)-4-ethylpyrazolidin-3-amine is a chemical compound that belongs to the class of pyrazolidines Pyrazolidines are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenyl)-4-ethylpyrazolidin-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-bromobenzaldehyde with ethylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazolidine ring. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling parameters such as temperature, reaction time, and the concentration of reagents. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromophenyl)-4-ethylpyrazolidin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the bromophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives where the bromine atom is replaced by other functional groups.
Scientific Research Applications
5-(4-Bromophenyl)-4-ethylpyrazolidin-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-Bromophenyl)-4-ethylpyrazolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide: A similar compound with a pyrazoline ring and additional functional groups.
4-(4-Bromophenyl)piperazin-1-yl)methyl-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Another related compound with a piperazine ring and additional substituents
Uniqueness
5-(4-Bromophenyl)-4-ethylpyrazolidin-3-amine is unique due to its specific combination of a bromophenyl group and an ethyl group attached to the pyrazolidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H16BrN3 |
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Molecular Weight |
270.17 g/mol |
IUPAC Name |
5-(4-bromophenyl)-4-ethylpyrazolidin-3-amine |
InChI |
InChI=1S/C11H16BrN3/c1-2-9-10(14-15-11(9)13)7-3-5-8(12)6-4-7/h3-6,9-11,14-15H,2,13H2,1H3 |
InChI Key |
CZVYOSXBHYSYKV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(NNC1N)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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